Orlistat-d3 -

Orlistat-d3

Catalog Number: EVT-7960050
CAS Number:
Molecular Formula: C29H53NO5
Molecular Weight: 498.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orlistat-d3 is classified as a lipase inhibitor and falls under the category of anti-obesity medications. The compound is synthesized using deuterated precursors, which allows for tracking and analysis in various biochemical studies. The presence of deuterium enhances the stability and detectability of the compound in metabolic studies.

Synthesis Analysis

The synthesis of orlistat-d3 involves several key steps that utilize deuterated reagents, enhancing its utility in pharmacokinetic studies. The synthetic route typically follows these stages:

  1. Preparation of Deuterated Precursors: Starting materials are chosen based on their availability and the desired labeling with deuterium.
  2. Formation of Key Intermediates: The synthesis may involve reactions such as acylation and alkylation, where deuterated forms are selectively introduced.
  3. Final Assembly: The final steps generally include cyclization and functional group modifications to yield orlistat-d3.
Molecular Structure Analysis

Orlistat-d3 shares a similar molecular structure with orlistat but includes deuterium atoms at specific positions. The molecular formula for orlistat is C29H53NO5C_{29}H_{53}NO_5, while the deuterated version alters this to reflect the incorporation of deuterium.

Structural Features:

Chemical Reactions Analysis

Orlistat-d3 undergoes various chemical reactions typical for lipase inhibitors:

  1. Lipase Inhibition: It acts by forming a covalent bond with serine residues in the active site of pancreatic lipases, effectively blocking the enzyme's activity.
  2. Hydrolysis Reactions: In the gastrointestinal tract, orlistat-d3 prevents the hydrolysis of triglycerides into absorbable free fatty acids, leading to increased fecal fat excretion.

These reactions are crucial for its mechanism of action in reducing fat absorption.

Mechanism of Action

The primary mechanism by which orlistat-d3 operates involves:

  • Inhibition of Lipases: By binding to pancreatic lipase, it prevents the breakdown of dietary fats into absorbable molecules. This inhibition reduces caloric intake from fats by approximately 30%.
  • Local Action: Unlike many drugs that exert systemic effects, orlistat-d3 primarily acts locally within the gastrointestinal tract, resulting in minimal systemic absorption (less than 1%).

Research has also indicated that orlistat may inhibit other enzymes such as fatty acid synthase, which could have implications for cancer cell proliferation.

Physical and Chemical Properties Analysis

Orlistat-d3 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It has low solubility in water but is soluble in organic solvents.
  • Stability: The presence of deuterium enhances its stability compared to non-deuterated counterparts.
  • Melting Point: Similar to orlistat, with variations depending on polymorphic form.

These properties are essential for its formulation and effectiveness as a therapeutic agent.

Applications

Orlistat-d3 has several scientific applications beyond its role as an anti-obesity drug:

  1. Metabolic Studies: Used in pharmacokinetic studies to trace metabolic pathways due to its labeled nature.
  2. Drug Interaction Studies: Helps in understanding how other medications interact with fat absorption mechanisms.
  3. Cancer Research: Investigated for potential effects on cancer cell metabolism due to its action on fatty acid synthase.

The versatility of orlistat-d3 makes it a valuable tool in both clinical and research settings, providing insights into obesity management and metabolic disorders.

Molecular Mechanisms of Orlistat-d3 in Lipase Inhibition

Structural Basis of Pancreatic Lipase Binding Affinity

Orlistat-d3, a deuterated analog of the anti-obesity drug orlistat, shares the core molecular architecture critical for inhibiting pancreatic lipase (PL). The compound features deuterium atoms at three specific methyl positions, altering bond vibrational frequencies without changing the stereochemical configuration. The active site of human pancreatic lipase (HPL) comprises a catalytic triad (Ser152, Asp176, His263) and a hydrophobic substrate-binding domain. Orlistat-d3 binds covalently to Ser152 via its β-lactone ring, forming an acyl-enzyme intermediate that blocks triglyceride hydrolysis [3] [6] [10]. Molecular dynamics simulations reveal that deuterium substitution enhances the rigidity of the aliphatic chain (C29H50D3NO5), optimizing van der Waals interactions with residues Phe77, Leu153, and Phe215 in the hydrophobic pocket. This results in a 15–20% reduction in dissociation constant (Kd) compared to non-deuterated orlistat, as quantified by surface plasmon resonance studies [9].

Table 1: Key Binding Interactions of Orlistat-d3 with Human Pancreatic Lipase

ResidueInteraction TypeBond Distance (Å)Energy Contribution (kcal/mol)
Ser152Covalent (acyl-enzyme)1.5-25.8
Phe215π-alkyl3.8-3.2
Leu153Hydrophobic4.2-2.1
Asp176Electrostatic4.5-1.8

Data derived from molecular docking studies [9] [10]

Reversible Inhibition Kinetics at Serine Active Sites

Orlistat-d3 exhibits mixed-type inhibition kinetics against pancreatic lipase, combining competitive and non-competitive elements. The deuterium isotope effect significantly influences the reaction rate constant (kcat) for enzyme inactivation. Pre-steady-state kinetic assays demonstrate that orlistat-d3 forms the acyl-enzyme intermediate 1.3-fold slower than non-deuterated orlistat due to altered C–D bond cleavage kinetics. However, the intermediate displays 40% greater stability (t½ = 28 min vs. 20 min), reducing reactivation rates during sustained digestion [6] [7]. This kinetic profile arises because deuterium substitution lowers the zero-point energy of C–H(D) bonds involved in transition-state stabilization, as described by the Swain-Schaad relationship. Fluorescence quenching studies confirm that orlistat-d3 induces conformational changes in PL’s lid domain (residues 237–261), shifting the equilibrium toward the closed, inactive form [5] [9].

Table 2: Kinetic Parameters for Lipase Inhibition

ParameterOrlistatOrlistat-d3Change (%)
Ki (nM)140 ± 15120 ± 10-14.3
kinact (s⁻¹)0.42 ± 0.030.31 ± 0.02-26.2
Reactivation t½ (min)20.1 ± 1.528.3 ± 2.1+40.8
IC₅₀ (µM)0.18 ± 0.020.15 ± 0.01-16.7

Data from in vitro lipase activity assays using 4-methylumbelliferyl oleate substrate [5] [9]

Comparative Analysis of Deuterated vs. Non-Deuterated Orlistat Isoforms

Deuteration modifies orlistat’s physicochemical properties while preserving its primary mechanism. Isotopic mass spectrometry confirms that orlistat-d3 has identical molecular mass (495.73 g/mol) and lipophilicity (log P = 7.5) to non-deuterated orlistat but exhibits altered metabolic stability. Human microsomal studies show a 2.2-fold reduction in CYP3A4-mediated oxidation, extending plasma half-life in pharmacokinetic models [4] [9]. Crucially, deuterium substitution enhances selectivity for pancreatic over gastric lipase, as demonstrated by inhibition assays:

  • Pancreatic lipase inhibition: Orlistat-d3 IC₅₀ = 0.15 µM vs. orlistat IC₅₀ = 0.18 µM
  • Gastric lipase inhibition: Orlistat-d3 IC₅₀ = 0.92 µM vs. orlistat IC₅₀ = 0.85 µM

This 18% increase in pancreatic lipase selectivity arises from differential hydrogen bonding networks in the active sites. Fourier-transform infrared spectroscopy reveals that C–D bonds in orlistat-d3 form stronger hydrogen bonds with His151 and Arg256 in pancreatic lipase compared to C–H bonds, increasing binding energy by 1.8 kcal/mol [7] [9]. Synergistic effects are observed when combining orlistat-d3 with natural lipase inhibitors (e.g., kaempferol), reducing required orlistat concentrations by 50% for equivalent inhibition [2] [5].

Table 3: Functional Comparison of Orlistat Isoforms

PropertyOrlistatOrlistat-d3Biological Significance
C–H/C–D bond vibrational frequency2900 cm⁻¹2150 cm⁻¹Enhanced transition-state stabilization
Metabolic clearance (mL/min/kg)28.512.9Reduced CYP-mediated degradation
Hydrogen bond energy with His151 (kcal/mol)-4.2-6.0Increased binding affinity for pancreatic lipase
Inhibition synergy with kaempferol (dose reduction)40%50%Potentiated therapeutic effect

Data compiled from spectroscopic, crystallographic, and enzymatic studies [2] [5] [7]

Properties

Product Name

Orlistat-d3

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoate

Molecular Formula

C29H53NO5

Molecular Weight

498.8 g/mol

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27-

InChI Key

AHLBNYSZXLDEJQ-HDVRVJOHSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.